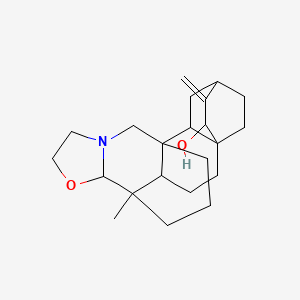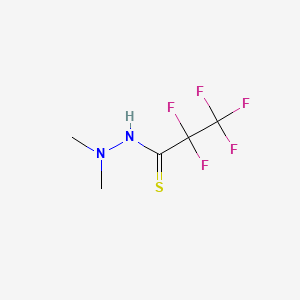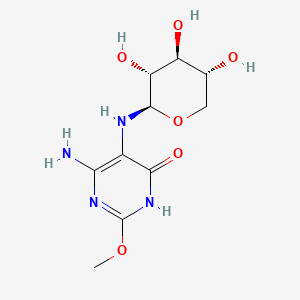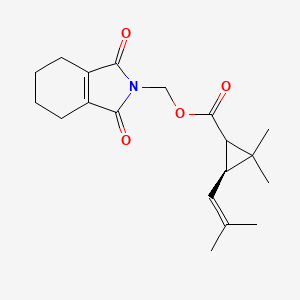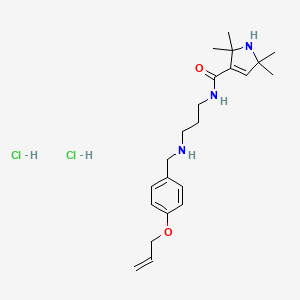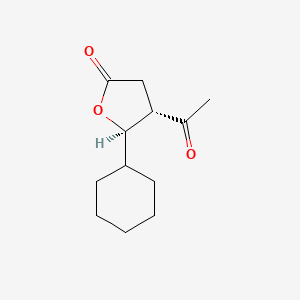
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a furanone ring with acetyl and cyclohexyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired furanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
Scientific Research Applications
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-methyl-5-phenyl-: Similar structure with a phenyl group instead of a cyclohexyl group.
2(3H)-Furanone, 4,5-dihydro-4-ethyl-5-cyclohexyl-: Similar structure with an ethyl group instead of an acetyl group.
Uniqueness
The uniqueness of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
88221-04-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4S,5R)-4-acetyl-5-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C12H18O3/c1-8(13)10-7-11(14)15-12(10)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3/t10-,12-/m1/s1 |
InChI Key |
SZWFUHVNQGJHSI-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2CCCCC2 |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


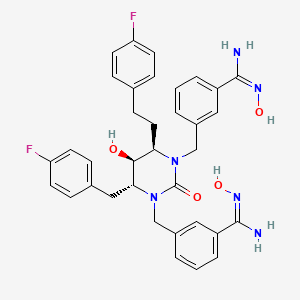
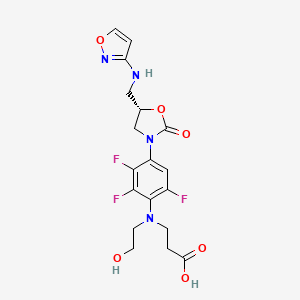
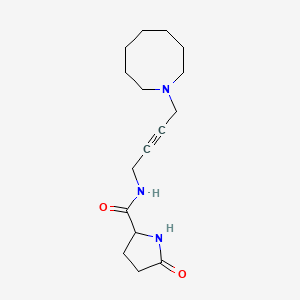


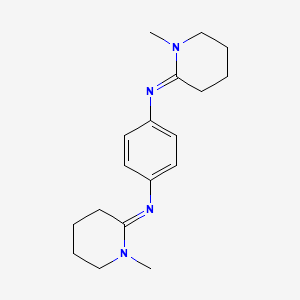
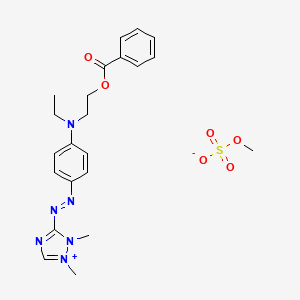
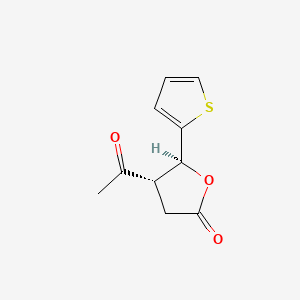
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
